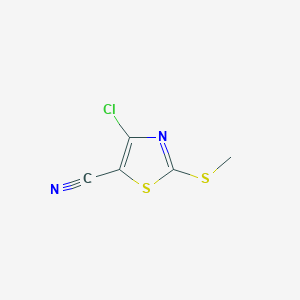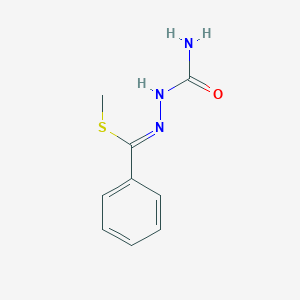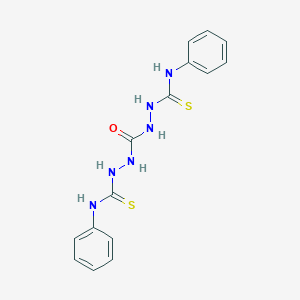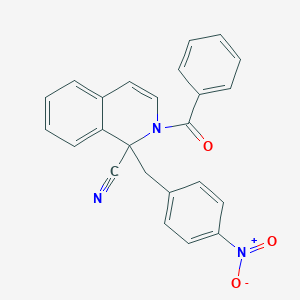
4-Chloro-2-(methylsulfanyl)-1,3-thiazole-5-carbonitrile
概要
説明
4-Chloro-2-(methylsulfanyl)-1,3-thiazole-5-carbonitrile is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the thiazole family, which is known for its diverse biological activities.
作用機序
Target of Action
The primary targets of 4-Chloro-2-(methylsulfanyl)-1,3-thiazole-5-carbonitrile are currently unknown. This compound is structurally similar to other thiazole derivatives, which have been found to interact with various biological targets . .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, including inhibition, activation, or modulation . The exact interaction between this compound and its targets would depend on the specific target and the biochemical context.
Biochemical Pathways
The biochemical pathways affected by 4-Chloro-2-(methylsulfanyl)-1,3-thiazole-5-carbonitrile are currently unknown. Given the diversity of thiazole derivatives and their targets, this compound could potentially affect a wide range of biochemical pathways .
実験室実験の利点と制限
One advantage of using 4-Chloro-2-(methylsulfanyl)-1,3-thiazole-5-carbonitrile in lab experiments is its diverse biological activity. This compound has been shown to have antibacterial, antifungal, and anticancer properties, making it a useful tool for studying various biological processes. Additionally, the synthesis method for this compound is relatively simple and yields high purity products.
One limitation of using 4-Chloro-2-(methylsulfanyl)-1,3-thiazole-5-carbonitrile in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on certain cell lines, and caution should be taken when handling and using this compound.
将来の方向性
There are several future directions for research on 4-Chloro-2-(methylsulfanyl)-1,3-thiazole-5-carbonitrile. One potential direction is to further investigate the compound's potential as a fluorescent probe in bioimaging studies. Additionally, more research could be done to elucidate the compound's mechanism of action and its interactions with biological targets. Finally, research could be done to optimize the synthesis method for this compound and to develop more efficient and sustainable methods for its production.
科学的研究の応用
4-Chloro-2-(methylsulfanyl)-1,3-thiazole-5-carbonitrile has been studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been evaluated for its antibacterial, antifungal, and anticancer properties. It has also been investigated for its potential use as a fluorescent probe in bioimaging studies. Additionally, 4-Chloro-2-(methylsulfanyl)-1,3-thiazole-5-carbonitrile has been studied for its ability to inhibit certain enzymes and its potential as a catalyst in organic reactions.
特性
IUPAC Name |
4-chloro-2-methylsulfanyl-1,3-thiazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2S2/c1-9-5-8-4(6)3(2-7)10-5/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVZRZHCGGGPFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(S1)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(methylsulfanyl)-1,3-thiazole-5-carbonitrile | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-phenyldiazene](/img/structure/B515002.png)
![1-hydroxy-5,5,9,11,11-pentamethyltricyclo[7.3.1.0~2,7~]tridec-2(7)-ene-3,4-dione 4-(N-phenylthiosemicarbazone)](/img/structure/B515003.png)
![Methyl 4-hydrazono-5,5,9,11,11-pentamethyl-3-oxotricyclo[7.3.1.0~2,7~]tridec-2(7)-ene-1-carboxylate](/img/structure/B515005.png)
![N-[[[(Z)-C-aminocarbonohydrazonoyl]amino]carbamothioyl]-4-methoxybenzamide](/img/structure/B515006.png)
![(4,4,6,10,10-Pentamethyl-12-oxo-13-oxatetracyclo[6.4.1.12,6.01,8]tetradecan-2-yl) 3,5-dinitrobenzoate](/img/structure/B515008.png)
![1-[bis(2-propan-2-ylidenehydrazinyl)methylidene]-3-(4-methylphenyl)urea](/img/structure/B515009.png)
![N-{[2-({2-[(benzoylamino)carbothioyl]hydrazino}carbonyl)hydrazino]carbothioyl}benzamide](/img/structure/B515010.png)
![8-Bromo-5,5,9,11,11-pentamethyl-3-oxotricyclo[7.3.1.0~2,7~]tridec-2(7)-en-1-yl 3,5-bisnitrobenzoate](/img/structure/B515011.png)
![2,3,4,5-Tetrakis[(2,2-dimethylpropanoyl)oxy]-6-hydroxycyclohexyl pivalate](/img/structure/B515013.png)


![2,3,4,5,6-Pentakis[(2,2-dimethylpropanoyl)oxy]cyclohexyl pivalate](/img/structure/B515022.png)

![3-[Tert-butyl(dimethyl)silyl]-2-benzothiophene-1-carbaldehyde](/img/structure/B515024.png)